O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Me Ester O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Me Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18374921
InChI: InChI=1S/C22H37NO5Si/c1-21(2,3)27-20(25)23(7)18(19(24)26-8)15-16-11-13-17(14-12-16)28-29(9,10)22(4,5)6/h11-14,18H,15H2,1-10H3
SMILES:
Molecular Formula: C22H37NO5Si
Molecular Weight: 423.6 g/mol

O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Me Ester

CAS No.:

Cat. No.: VC18374921

Molecular Formula: C22H37NO5Si

Molecular Weight: 423.6 g/mol

* For research use only. Not for human or veterinary use.

O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Me Ester -

Specification

Molecular Formula C22H37NO5Si
Molecular Weight 423.6 g/mol
IUPAC Name methyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate
Standard InChI InChI=1S/C22H37NO5Si/c1-21(2,3)27-20(25)23(7)18(19(24)26-8)15-16-11-13-17(14-12-16)28-29(9,10)22(4,5)6/h11-14,18H,15H2,1-10H3
Standard InChI Key XTCFNMSRLHZYAS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure is defined by three key modifications to the native tyrosine backbone:

  • TBDMS Protection: The hydroxyl group on the tyrosine side chain is shielded by a tert-butyldimethylsilyl group, rendering it inert to nucleophilic attack during synthetic reactions .

  • Boc Protection: The α-amino group is protected by a tert-butoxycarbonyl group, preventing unwanted side reactions at the amine site .

  • Methyl Esterification: The carboxylic acid group is esterified with a methyl group, enhancing solubility in organic solvents .

The SMILES notation for this compound is:
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC , which encapsulates its stereochemical configuration and functional group arrangement.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC22H37NO5Si\text{C}_{22}\text{H}_{37}\text{NO}_{5}\text{Si}
Molecular Weight423.6 g/mol
CAS Number112196-58-4
IUPAC NameMethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate

Synthesis and Reaction Mechanisms

Synthetic Pathway

The synthesis of O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Me Ester involves sequential protection of functional groups to avoid cross-reactivity. A representative procedure from ChemicalBook outlines the following steps:

Step 1: Protection of the Amino Group
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-((tert-butyldimethylsilyl)oxy)phenyl)propanoate (Intermediate 131B) is treated with sodium hydride (NaH) in tetrahydrofuran (THF) and dimethylformamide (DMF). This deprotonates the amine, preparing it for alkylation .

Step 2: Methylation
Methyl iodide (CH3_3I) is introduced to the reaction mixture, facilitating N-methylation. The reaction proceeds for 24 hours under anhydrous conditions to ensure complete conversion .

Step 3: Purification
The crude product is purified via silica gel chromatography using a gradient of ethyl acetate in cyclohexane, yielding the final compound as a yellow oil with a mass of 436 mg (77% yield) .

Table 2: Reaction Conditions and Yield

ParameterDetail
Solvent SystemTHF:DMF (10:1 v/v)
ReagentsNaH (1.80 mmol), CH3_3I (5.08 mmol)
Reaction Time24 hours
Purification MethodSilica gel chromatography
Yield77%

Applications in Organic and Medicinal Chemistry

Peptide Synthesis

The compound’s dual protection strategy makes it a cornerstone in solid-phase peptide synthesis (SPPS). The TBDMS group withstands acidic conditions used to remove Boc groups, enabling sequential deprotection and elongation of peptide chains . For example, in synthesizing tyrosine-rich peptides, this derivative prevents oxidation of the phenolic hydroxyl group during coupling reactions.

Proteomics Research

In mass spectrometry-based proteomics, the methyl ester moiety improves ionization efficiency, facilitating the detection and quantification of tyrosine-containing peptides. Additionally, the TBDMS group’s hydrophobicity aids in chromatographic separation, reducing co-elution with non-target analytes .

Recent Advances and Future Directions

Recent studies have explored enzymatic approaches to deprotect TBDMS groups under mild conditions, potentially expanding the compound’s utility in bioconjugation . Additionally, its role in synthesizing tyrosine kinase inhibitors highlights its relevance in targeted cancer therapies. Future research may focus on developing photolabile protecting groups to enable light-controlled deprotection, further enhancing synthetic flexibility.

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